molecular formula C4H3BrFNO3S B2532393 (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride CAS No. 2168252-85-3

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Cat. No.: B2532393
CAS No.: 2168252-85-3
M. Wt: 244.03
InChI Key: XJFWKJWFKCXTAT-UHFFFAOYSA-N
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Description

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H3BrFNO3S and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, an oxazole ring, and a methanesulfonyl fluoride group

Preparation Methods

The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-bromo-1,2-oxazole with methanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride include:

    (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl bromide: Another similar compound with a bromide group.

    (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl iodide: Contains an iodide group instead of fluoride.

The uniqueness of this compound lies in its specific reactivity due to the presence of the fluoride group, which can influence its chemical behavior and applications.

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWKJWFKCXTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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